
5-(1,3-Dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione
Overview
Description
5-(1,3-Dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by their unique structural motifs, which include multiple fused rings and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach is the use of solventless conditions, which not only reduces the environmental impact but also simplifies the purification process . Additionally, green chemistry principles are often employed to develop sustainable and environmentally friendly synthetic routes.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for modifying the aromatic rings in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-(1,3-Dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Additionally, its interaction with dopamine receptors indicates potential antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A closely related compound with similar structural features and biological activities.
Indole derivatives: These compounds share the indole nucleus and exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
5-(1,3-Dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione stands out due to its unique combination of functional groups and fused ring systems.
Properties
IUPAC Name |
5-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)sulfonyl-2-pyridin-2-ylisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14N4O6S/c31-23-17-9-7-15(13-19(17)25(33)29(23)21-5-1-3-11-27-21)37(35,36)16-8-10-18-20(14-16)26(34)30(24(18)32)22-6-2-4-12-28-22/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXSQRCTHHUYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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